molecular formula C19H12O8 B1670377 Diacerein CAS No. 13739-02-1

Diacerein

Cat. No.: B1670377
CAS No.: 13739-02-1
M. Wt: 368.3 g/mol
InChI Key: TYNLGDBUJLVSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diacerein is an anthraquinone derivative and a prodrug that is metabolized to rhein . The primary targets of this compound are interleukin-1 beta (IL-1β) and matrix metalloproteinases (MMPs) . IL-1β is a protein involved in inflammation and destruction of cartilage, playing a significant role in the development of symptoms of degenerative joint diseases such as osteoarthritis . MMPs are enzymes that break down the extracellular matrix, contributing to cartilage destruction .

Mode of Action

This compound’s active metabolite, rhein, reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3. It also upregulates tissue inhibitors of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

This compound primarily affects the IL-1β pathway and the MMP pathway . By inhibiting IL-1β, this compound reduces inflammation and cartilage destruction . By modulating the MMP pathway, it decreases cartilage degradation . This compound has also been shown to modulate the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress, which are involved in inflammation and fibrosis .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, rhein, in the body It is known that this compound is metabolized to rhein, which is the active form that interacts with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, as well as a correction of altered osteoblast activity . This compound’s active metabolite, rhein, reduces cartilage destruction and inflammation . At the molecular level, this compound has been shown to have anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane .

Action Environment

It is known that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders These side effects could potentially be influenced by factors such as diet and overall health status

Biochemical Analysis

Biochemical Properties

Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .

Cellular Effects

This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .

Molecular Mechanism

This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Temporal Effects in Laboratory Settings

This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .

Dosage Effects in Animal Models

In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .

Metabolic Pathways

This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacerein can be synthesized using various methods. One common method involves the acetylation of aloin, followed by oxidation with chromic anhydride in acetic acid . Another method uses rhein as the starting compound, which undergoes diacetylation at the hydroxyl groups at positions C4 and C5 .

Industrial Production Methods

In industrial settings, this compound is often produced through a semi-synthesis method. This involves mixing triacetyl aloe-emodin with glacial acetic acid, followed by the addition of water-soluble manganese salt and chromic anhydride. The reaction is maintained at a temperature of 95-110°C. The crude product is then purified using ethanol and sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Diacerein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diacerein has a wide range of scientific research applications:

Properties

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13739-02-1, 112118-18-0
Record name Diacerein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacerein [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13739-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacerein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACEREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein
Reactant of Route 4
Reactant of Route 4
Diacerein
Reactant of Route 5
Reactant of Route 5
Diacerein
Reactant of Route 6
Reactant of Route 6
Diacerein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.